molecular formula C22H23N3O6 B2682722 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 874805-66-0

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2682722
CAS No.: 874805-66-0
M. Wt: 425.441
InChI Key: HCXHBFMMJIMMLF-UHFFFAOYSA-N
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Description

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-carbonyl precursor. This precursor can be synthesized via a Pd-catalyzed C-N cross-coupling reaction . The oxazolidinone ring is then introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound . The final step involves the formation of the oxalamide linkage through a condensation reaction between the oxazolidinone intermediate and phenethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed C-N cross-coupling reaction and the cyclization step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

    Substitution: The phenethylamine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Amino alcohol derivatives of the oxazolidinone ring.

    Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to inhibit the polymerization of tubulin, a protein that is essential for cell division . This inhibition leads to mitotic arrest and subsequent apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is unique due to its specific combination of structural features, including the benzo[d][1,3]dioxole moiety, oxazolidinone ring, and oxalamide linkage. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into two key components:

  • Benzo[d][1,3]dioxole : A bicyclic structure known for various biological activities.
  • Oxazolidine and oxalamide moieties : These functional groups are often associated with antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Modulation of Enzyme Activity : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors that play crucial roles in cell signaling, potentially affecting cellular responses.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Biological ActivityDescriptionReference
AntimicrobialExhibits significant activity against various bacterial strains.
AnticancerDemonstrates cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.

Study 2: Anticancer Properties

In another research effort, the compound was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The findings revealed an IC50 value of 15 µM for MCF-7 cells, indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.

Study 3: Anti-inflammatory Effects

The anti-inflammatory activity was assessed in a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a significant reduction in paw swelling (p < 0.05), demonstrating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-20(23-9-8-15-4-2-1-3-5-15)21(27)24-13-19-25(10-11-29-19)22(28)16-6-7-17-18(12-16)31-14-30-17/h1-7,12,19H,8-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXHBFMMJIMMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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